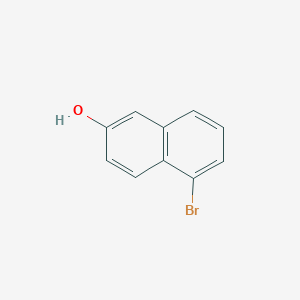

5-Bromonaphthalen-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCYULYTYLSGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629952 | |

| Record name | 5-Bromonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-05-4 | |

| Record name | 5-Bromonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromonaphthalen 2 Ol and Its Precursors

A key method for the preparation of 5-Bromonaphthalen-2-ol involves a multi-step synthesis starting from 5-amino-2-naphthol (B50111). nih.gov This procedure strategically employs a sulfonic acid group at the 1-position, which serves as both a protecting and an activating group to facilitate a Sandmeyer-type reaction.

The synthesis proceeds through the following key stages:

Sulfonation : 5-amino-2-naphthol is treated with sulfuric acid to introduce a sulfonic acid group at the C1 position of the naphthalene (B1677914) ring. This group enhances the substrate's reactivity for the subsequent diazotization and Sandmeyer reaction. nih.gov

Diazotization and Sandmeyer Reaction : The resulting aminosulfonic acid undergoes diazotization, followed by a Sandmeyer reaction using a copper(I) bromide/copper(II) bromide mixture. This step replaces the amino group with a bromine atom to yield 5-bromo-2-hydroxynaphthalene-1-sulfonic acid. nih.gov The use of the sulfonate group makes the naphthalene ring less electron-rich, which promotes the otherwise difficult Sandmeyer reaction. nih.gov

Desulfonation : The final step involves the removal of the sulfonic acid group. The crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid is heated in aqueous sulfuric acid to yield the final product, this compound. nih.gov

This method provides a viable route to this compound, overcoming challenges associated with direct bromination or other substitution methods on the electron-rich naphthol ring system. nih.gov

Applications in Multi Step Synthesis

2 Preparation of Fluorescent PRODAN-based Cholesterol Models

This compound serves as a precursor to 5-bromonaphthalen-2-amine (B570563), a key starting material for the synthesis of fluorescent cholesterol models that feature a PRODAN (6-propionyl-2-(dimethylamino)naphthalene)-like core. nih.govwm.edu These models are designed to mimic the structure of cholesterol while possessing desirable photophysical properties for use as solvent polarity sensors. nih.gov The synthesis of one such model, 1-(5-methylhexyl)-2,3,8,9-tetrahydro-1H-naphtho[2,1-e]indol-6(7H)-one, is accomplished in several steps starting from 5-bromonaphthalen-2-amine. nih.gov

| Step | Reactant | Reagents/Conditions | Product | Yield |

| 1 | 5-bromonaphthalen-2-amine | Methanesulfonyl chloride, Pyridine, CH₂Cl₂ | N-(5-Bromonaphthalen-2-yl)methanesulfonamide | 81% |

| 2 | N-(5-Bromonaphthalen-2-yl)methanesulfonamide | P₂O₅, H₃PO₄ | 6-bromo-3H-benzo[e]indole | 40% |

| 3 | 6-bromo-3H-benzo[e]indole | 5-methylhexyl methanesulfonate, K₂CO₃, DMF | 6-Bromo-3-(5-methylhexyl)-2,3-dihydro-1H-benzo[e]indole | - |

| 4 | 6-Bromo-3-(5-methylhexyl)-2,3-dihydro-1H-benzo[e]indole | 4-ethoxy-4-oxobutylzinc bromide, NiCl₂(PPh₃)₂ | 1-(5-methylhexyl)-2,3,8,9-tetrahydro-1H-naphtho[2,1-e]indol-6(7H)-one | - |

| Data sourced from a study on PRODAN-based fluorescent models of cholesterol. nih.gov |

3 Introduction of Sulfonyl Chloride onto Naphthyl Backbone

A critical step in the synthesis of PRODAN-based fluorescent probes from 5-bromonaphthalen-2-amine (derived from this compound) is the introduction of a sulfonamide group. This is achieved by reacting the amine with methanesulfonyl chloride in the presence of pyridine. nih.gov The resulting N-(5-Bromonaphthalen-2-yl)methanesulfonamide is a stable intermediate that facilitates subsequent cyclization reactions necessary to build the complex polycyclic core of the final fluorescent model. nih.gov This transformation highlights the utility of the amino derivative of this compound in constructing advanced molecular architectures. nih.gov

4 Oxy-Michael Addition/Cyclization for Naphthopyran Synthesis

The hydroxyl group of brominated naphthols, including isomers like 6-bromonaphthalen-2-ol, can participate in tandem reactions to form fused heterocyclic systems such as naphthopyrans. researchgate.net A developed method utilizes potassium carbonate to promote an oxy-Michael addition followed by cyclization between a naphthol derivative and an α,β-unsaturated carbonyl compound. nih.govresearchgate.netmdpi.com For instance, the reaction of 6-bromonaphthalen-2-ol with α,β-unsaturated nitriles like α-cyano-p-chlorocinnamonitrile in the presence of a base like piperidine (B6355638) yields 2-amino-7-bromo-4-(4-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile. researchgate.net This type of reaction is general for naphthols and demonstrates a pathway where this compound can be used to synthesize substituted naphthopyrans, which are scaffolds of interest in medicinal chemistry. researchgate.netmdpi.com

5 Synthesis of Naphthalene-Based Push-Pull Molecules

Naphthalene (B1677914) derivatives with electron-donating and electron-accepting groups at the 2- and 6-positions are classified as D-π-A push-pull dyes. mdpi.comresearchgate.net 6-Bromonaphthalen-2-ol, an isomer of this compound, is a documented starting material for these systems. mdpi.comresearchgate.net The synthesis involves first converting the hydroxyl group into a secondary amine via a Bucherer reaction, followed by a Suzuki-type cross-coupling reaction to introduce a heteroaromatic electron-accepting group. mdpi.com This strategy allows for the regioselective formation of a C-C bond and is tolerant of various functional groups. mdpi.com This demonstrates a clear synthetic route where the bromo- and hydroxyl- functionalities of a bromonaphthalenol are sequentially manipulated to build complex push-pull systems.

6 Derivatization of Optically Active Compounds

Bromonaphthalenol derivatives are employed in the synthesis of optically active atropisomers, which are stereoisomers arising from restricted rotation around a single bond. An example is the atroposelective palladium-catalyzed Suzuki-Miyaura coupling of O-BOP-protected 1-bromonaphthalen-2-ol (where BOP is bis(2-oxo-3-oxazolidinyl)phosphinyl) with arylboronic acids. snnu.edu.cn The use of a chiral monophosphorus ligand in this reaction induces asymmetry, leading to the formation of enantiomerically enriched biaryl compounds. snnu.edu.cn This application showcases how the this compound framework, when appropriately derivatized, can be a substrate in advanced asymmetric catalysis to generate molecules with axial chirality.

7 Strategies for Synthesis of Substituted Perylene (B46583) Derivatives

Perylene and its derivatives are significant materials in the field of optoelectronics due to their unique photophysical properties. nih.govacs.org One of the primary strategies for their synthesis is the cyclodehydrogenation of 1,1'-binaphthyl precursors, often accomplished via the Scholl reaction. nih.govresearchgate.net this compound can be considered a key building block for substituted perylenes. A plausible synthetic route would involve the coupling of two molecules of a derivatized this compound to form a substituted 1,1'-binaphthalene. This coupling can be achieved through reactions like the Ullmann condensation, which uses copper catalysis to form aryl-aryl bonds. rylene-wang.comsci-hub.se The resulting binaphthyl derivative, containing bromine and hydroxyl substituents, could then undergo intramolecular cyclodehydrogenation to yield a functionalized perylene core. The substituents originating from the this compound would ultimately dictate the electronic properties of the final perylene derivative. nih.gov

Reaction Mechanisms and Mechanistic Studies

Detailed Mechanistic Pathways of Synthetic Transformations

The synthesis and subsequent reactions of 5-Bromonaphthalen-2-ol are governed by complex mechanistic pathways. Understanding these pathways is crucial for controlling reaction outcomes and designing novel synthetic routes.

The synthesis of this compound from 5-amino-2-naphthol (B50111) is a prime example of the Sandmeyer reaction. However, this transformation is not straightforward due to the activating nature of the hydroxyl group, which complicates the reaction. nih.gov A successful approach involves the introduction of a sulfonic acid group at the 1-position, which serves as both a protecting and an activating group. nih.gov

The general mechanism of the Sandmeyer reaction is understood to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The key steps are:

Diazotization : The primary aromatic amine (5-amino-2-naphthol) is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) to form an aryl diazonium salt. mnstate.edubyjus.com Keeping the reaction cold is essential to prevent the unstable diazonium ion from decomposing to a phenol. mnstate.edu

Electron Transfer : A copper(I) salt, such as CuBr, acts as a catalyst, initiating a single electron transfer to the diazonium salt. wikipedia.orgbyjus.com This transfer reduces the diazonium species and oxidizes Cu(I) to Cu(II).

Radical Formation : The diazonium species, upon receiving an electron, decomposes, releasing nitrogen gas (N₂) and forming an aryl radical. wikipedia.orgnumberanalytics.com The electron-withdrawing sulfonic acid group in the modified synthesis of this compound facilitates this step by making the diazonium ion more electron-deficient. nih.gov

Halogen Transfer : The aryl radical then reacts with the copper(II) halide, abstracting a bromine atom to form the final product, 5-bromo-1-sulfonated-2-naphthol, and regenerating the copper(I) catalyst. wikipedia.org

Desulfonation : The sulfonic acid group is subsequently removed by heating in aqueous acid to yield this compound. nih.gov

Studies have shown that a mixture of Cu(I) and Cu(II) salts can be more effective, with the Cu(II) salt helping to suppress side reactions. nih.gov

The Friedel–Crafts alkylation of β-naphthol, the parent structure of this compound, is a crucial method for introducing alkyl substituents onto the naphthalene (B1677914) ring. The reaction proceeds via electrophilic aromatic substitution. byjus.com A catalytic and highly regioselective method has been developed for the α-alkylation of β-naphthol using allylic alcohols in the presence of p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst. rsc.orgrsc.org

The plausible mechanism involves the following steps: rsc.org

Carbocation Formation : The hydroxyl group of the allylic alcohol is protonated by the acid catalyst. Subsequent elimination of a water molecule generates an allylic carbocation intermediate. rsc.org

Electrophilic Attack : The electron-rich naphthalene ring of β-naphthol acts as a nucleophile, attacking the electrophilic carbocation. This attack occurs preferentially at the α-position (C1) to form a resonance-stabilized carbocation intermediate, known as a Wheland complex or arenium ion. byjus.comrsc.org

Deprotonation : The intermediate is deprotonated, typically by the conjugate base of the catalyst, to restore the aromaticity of the naphthalene ring. rsc.org This step yields the α-alkylated β-naphthol product and regenerates the acid catalyst. byjus.comrsc.org

This method provides a metal-free alternative to other C-C bond-forming reactions like the Tsuji–Trost allylation. rsc.org

The oxidative coupling of naphthols is a fundamental reaction for synthesizing biaryl compounds, such as 1,1'-bi-2-naphthols (BINOLs), which are important as chiral ligands. researchgate.netescholarship.org These reactions often proceed through mechanisms involving radical intermediates, and the exact pathways can be complex and dependent on the catalyst and oxidant used. researchgate.netacs.org

Several mechanistic proposals exist:

Radical-Anion Coupling : One proposed mechanism, particularly in iron-catalyzed reactions, involves an oxidative radical-anion coupling. escholarship.org In this pathway, the naphthol is oxidized to a radical, which then couples with a naphtholate anion.

Outer-Sphere Oxidation : For some metal-salen catalyzed cross-couplings, an outer-sphere oxidation of one reaction partner (e.g., an aniline (B41778) derivative) is suggested to occur first. This is followed by a nucleophilic attack from the more nucleophilic partner (the naphthol). nih.gov

Redox Cycling of the Catalyst : In many cases, the metal catalyst cycles through different oxidation states. For instance, enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives using iron(II) complexes is proposed to proceed via a Fe(III)/Fe(IV) redox cycle. nii.ac.jp

These reactions can be influenced by various factors, including the electronic nature of the substituents on the naphthol ring and the choice of metal catalyst (e.g., Fe, Cu, V, Cr). researchgate.netescholarship.orgnih.gov

Table 1: Mechanistic Insights into Oxidative Coupling of Naphthols

| Catalyst System | Proposed Mechanism | Key Intermediates | Reference |

| Chiral Iron Phosphate | Oxidative radical-anion coupling | Radical-anion species | escholarship.org |

| Cr-salen | Outer-sphere oxidation followed by nucleophilic attack | Cr(V) species | nih.gov |

| Chiral Fe(II)-diphosphine oxide | Fe(III)/Fe(IV) redox cycle | Fe(III) and Fe(IV) species | nii.ac.jp |

| Dinuclear Vanadium | Not specified in detail | Radical intermediates | researchgate.net |

Perylene (B46583) and its derivatives can be synthesized from 1,1'-binaphthyl precursors through an anionic cyclodehydrogenation reaction under reductive conditions. nih.govnih.gov This transformation is relevant as binaphthyls can be formed from the oxidative coupling of naphthols. The mechanism involves electron reductions, C-C bond formation, and C-H bond cleavage. researchgate.net

Theoretical and experimental studies have provided two potential pathways: nih.govacs.org

Path A : The initial 1,1'-binaphthyl radical anion undergoes cyclization to form a dihydroperylene radical anion, which is then reduced to a dianion.

Path B : The 1,1'-binaphthyl is first reduced to a dianion, which then undergoes cyclization.

Computational studies based on Density Functional Theory (DFT) suggest that Path B is the more likely mechanism . nih.govnih.gov The pivotal intermediate is the binaphthyl dianion, which has an open-shell diradical character. nih.govacs.org This dianion cyclizes to form the trans-6a,6b-dihydroperylene dianion. researchgate.netacs.org The final step, the elimination of hydrogen gas (H₂), is proposed to occur via a radical chain reaction involving free hydrogen atoms. researchgate.netacs.org The nature of substituents on the binaphthyl skeleton can significantly impact the reaction; for instance, certain oxygen-substituted derivatives fail to cyclize because their radical anions fragment before the necessary dianion can be formed. nih.govacs.org

The introduction and subsequent reactions of the bromine atom in this compound are governed by electron transfer and radical processes.

Bromination via Sandmeyer Reaction : As discussed (3.1.1), the Sandmeyer bromination involves a copper(I)-catalyzed electron transfer to the diazonium ion, generating an aryl radical which then abstracts a bromine atom. nih.govwikipedia.org The rate of this initial electron transfer is a critical factor for the success of the reaction. nih.gov

Electrochemical Reduction : The electroreduction of bromonaphthol derivatives provides direct insight into the C-Br bond cleavage. Studies on 1-Br-2-naphthol show that the carbon-halogen bond dissociates following a stepwise mechanism after the first electron uptake. researchgate.net This process involves the formation of a radical anion, which then dissociates into a bromide anion and a naphthyl radical. researchgate.net

Free Radical Bromination : While not a direct synthesis of this compound, the general mechanism of free radical bromination of alkanes provides a foundational understanding of radical processes involving bromine. This mechanism consists of three main stages: youtube.com

Initiation : Homolytic cleavage of the Br-Br bond by heat or light to form two bromine radicals. youtube.comyoutube.com

Propagation : A bromine radical abstracts a hydrogen atom from the substrate to form HBr and a carbon-centered radical. This radical then reacts with a Br₂ molecule to form the brominated product and a new bromine radical, which continues the chain. youtube.com

Termination : The reaction ceases when any two radicals combine. youtube.com

These fundamental radical processes are analogous to the steps observed in more complex transformations like the Sandmeyer reaction and electrochemical reductions.

Computational and Theoretical Investigations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways associated with naphthol chemistry. These theoretical investigations provide insights into reaction energetics, intermediate structures, and mechanistic details that are often difficult to obtain experimentally.

Key findings from computational studies include:

Anionic Cyclodehydrogenation : DFT calculations were crucial in distinguishing between two possible mechanisms for perylene formation from 1,1'-binaphthyl. nih.govnih.gov The calculations showed that the pathway involving the cyclization of a binaphthyl dianion is energetically more favorable than the pathway involving the cyclization of a radical anion. acs.org This dianion was identified as having an open-shell diradical nature. nih.gov

Oxidative Coupling : DFT methods have been applied to analyze asymmetric oxidative coupling reactions. acs.org These studies help in understanding the roles of the catalyst, oxidant, and various additives, and in explaining the observed regioselectivity and enantioselectivity. acs.org

Electroreduction of Halonaphthols : An integrated approach combining electrochemistry and quantum mechanical calculations has been used to study the C-Br bond dissociation in bromonaphthols. researchgate.net These studies confirmed a stepwise mechanism involving the formation of a radical anion intermediate. researchgate.net

Structure and Reactivity of Naphthol Derivatives : DFT has been used to optimize the geometry and calculate quantum chemical parameters (such as HOMO-LUMO energies and molecular electrostatic potential) for various naphthol derivatives and their metal complexes. researchgate.netresearchgate.net This information helps in predicting their reactivity and understanding their spectroscopic properties. researchgate.net

Table 2: Summary of Computational Studies on Related Naphthol Reactions

| Reaction / System | Computational Method | Key Insights | Reference(s) |

| Anionic Cyclodehydrogenation | DFT | Confirmed that cyclization occurs from a binaphthyl dianion, not a radical anion. Identified the open-shell diradical nature of the dianion intermediate. | nih.gov, nih.gov, acs.org |

| Electroreduction of 1-Br-2-naphthol | Quantum Mechanics (unspecified) | Supported a stepwise dissociation mechanism of the C-Br bond via a radical anion intermediate. | researchgate.net |

| Asymmetric Oxidative Coupling | DFT | Analyzed C-H activation, alkyne insertion, and reductive elimination steps to explain enantioselectivity. | acs.org |

| Thiazolylazonaphthol Dye | DFT | Optimized geometric parameters, calculated electronic descriptors (aromaticity, FMOs), and assigned UV-Vis spectral bands via TD-DFT. | researchgate.net |

| Schiff Base Metal Complexes | DFT/B3LYP | Calculated bond lengths, bond angles, and quantum chemical parameters (HOMO-LUMO, MESP) to propose coordination geometries. | researchgate.net |

DFT/B3LYP Method for Energy Values and MESP Calculation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A popular and widely used functional within this framework is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. uni-muenchen.de This method combines the exact exchange from Hartree-Fock theory with DFT exchange and correlation, providing a high level of accuracy for predicting molecular geometries, energies, and other electronic properties. uni-muenchen.de

For derivatives of bromonaphthols, theoretical calculations using the DFT/B3LYP method are employed to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. grafiati.com A smaller energy gap suggests that the molecule is more reactive. grafiati.com

The Molecular Electrostatic Potential (MESP) is another crucial property calculated using the DFT/B3LYP method. MESP is mapped onto the electron isodensity surface of the molecule to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The potential is represented by different colors, where red indicates regions of negative potential (rich in electrons, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net This analysis is instrumental in understanding intermolecular interactions and the reactivity of the molecule. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated via DFT/B3LYP

| Parameter | Description | Typical Application |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformers. grafiati.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. | Correlates with ionization potential; indicates sites of electrophilic attack. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. | Correlates with electron affinity; indicates sites of nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). | An indicator of molecular stability and reactivity; a larger gap implies higher stability. grafiati.com |

| MESP | Molecular Electrostatic Potential; a 3D map of the charge distribution on the molecule's surface. | Predicts reactive sites for electrophilic and nucleophilic attacks and hydrogen bonding interactions. researchgate.netresearchgate.net |

Semiempirical Methods for Electronic Structure (e.g., PM6 with COSMO)

Semiempirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and empirical parameters to simplify calculations, making them significantly faster than ab initio methods. wikipedia.org This efficiency allows for the study of large molecular systems. nih.gov The PM6 (Parameterization Method 6) is a semiempirical method that is parameterized by fitting results to a large set of experimental data, including heats of formation, for a wide range of elements. wikipedia.orgnih.gov

To account for the effects of a solvent on the electronic structure of a molecule, the PM6 method is often combined with a continuum solvation model, such as the Conductor-like Screening Model (COSMO). nih.gov COSMO simulates the solvent as a dielectric continuum surrounding the molecule, which is a computationally efficient way to model solvent effects on molecular properties and geometries. nih.gov

In studies of complex naphthalene derivatives, the PM6/COSMO method has been successfully used to calculate the electronic structures of optimized ground and excited states. nih.gov This approach is valuable for predicting photophysical behavior, such as absorption and emission spectra, in different solvents. nih.gov The calculations can provide insights into properties like dipole moments in both the ground (μ) and excited (μ*) states, which are essential for understanding solvatochromism—the change in color of a chemical substance with the polarity of the solvent. nih.gov

Table 2: Electronic Structure Parameters Calculated for a Naphthalene Derivative using PM6/COSMO

| Parameter | Description | Significance |

| Ground-State Dipole Moment (μ) | The measure of the net molecular polarity in the ground electronic state. | Influences solubility and intermolecular interactions in the ground state. nih.gov |

| Excited-State Dipole Moment (μ)* | The measure of the net molecular polarity in the first singlet excited state. | Crucial for understanding the nature of the excited state and solvatochromic shifts. nih.gov |

| Transition Dipole Moment | A vector quantity related to the probability of an electronic transition occurring upon absorption of light. | Determines the intensity of spectral bands in absorption spectroscopy. |

| Onsager Radius | The radius of the spherical cavity occupied by the molecule in the continuum solvent model. | A parameter used in solvation models like COSMO to calculate solvent-solute interactions. nih.gov |

Molecular Modeling and Quantum Chemical Factors

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like this compound and its derivatives, molecular modeling, often employing DFT methods, provides detailed insights into their three-dimensional structures and associated quantum chemical factors. researchgate.net

These studies typically begin with a geometry optimization, where the computational method calculates the lowest energy conformation of the molecule. The resulting optimized structure provides precise data on geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. grafiati.com

Beyond structural geometry, molecular modeling is used to calculate a variety of quantum chemical factors that describe the molecule's electronic properties and reactivity. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net Such factors are essential for rationalizing and predicting the chemical behavior of the molecule in various reactions. researchgate.net

Table 3: Geometric and Quantum Chemical Parameters from Molecular Modeling

| Parameter | Description | Significance |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Defines the molecular geometry and can indicate bond strength and order. researchgate.net |

| Bond Angle | The angle formed between three atoms across at least two bonds. | A key determinant of the molecule's three-dimensional shape. researchgate.net |

| Dihedral Angle | The angle between two intersecting planes, used to define the conformation around a chemical bond. | Describes the rotational orientation of different parts of the molecule. |

| Chemical Hardness (η) | A measure of the molecule's resistance to a change in its electron configuration. | Calculated as (ELUMO - EHOMO) / 2; harder molecules are less reactive. researchgate.net |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons to itself. | Calculated as -(EHOMO + ELUMO) / 2. researchgate.net |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic character of a species. researchgate.net |

Analysis of Rate-Determining Steps in Catalytic Cycles

In catalytic cycles involving bromonaphthol derivatives, computational studies are often employed to map out the energy profile of the entire reaction pathway. For instance, in an iridium-catalyzed asymmetric allylic substitution-isomerization using 8-bromonaphthalen-2-ol, computational results showed that the benzylic C-H deprotonation was the rate-determining step. dicp.ac.cn This step had the highest energy barrier in the proposed 1,3-proton transfer pathway. dicp.ac.cn

Similarly, in palladium-catalyzed reactions, such as the spiroannulation of o-iodobiaryls with 1-bromonaphthalen-2-ol, a proposed catalytic cycle involves several key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, C-H bond activation, and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst. rsc.org While not always explicitly identified as the RDS, oxidative addition is frequently a critical, and often slow, step in many palladium-catalyzed cross-coupling reactions. nih.gov The analysis of each intermediate and transition state in the cycle through computational chemistry allows for the determination of their relative free energies, pinpointing the highest energy barrier and thus the rate-determining step. acs.org

Table 4: Generalized Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Role in Cycle |

| Oxidative Addition | The aryl halide (e.g., bromonaphthol derivative) adds to the low-valent metal center (e.g., Pd(0)), increasing the metal's oxidation state (to Pd(II)). | Initiates the catalytic cycle by activating the substrate. nih.gov |

| Transmetalation / C-H Activation | A second reactant group is transferred to the metal center, or an intramolecular C-H bond is activated. | Brings the coupling partners together on the metal catalyst. rsc.org |

| Migratory Insertion | An unsaturated ligand inserts into a metal-ligand bond. | Can be a key bond-forming step in certain catalytic processes. nih.gov |

| Reductive Elimination | Two ligands on the metal center couple and are expelled as the final product, reducing the metal's oxidation state (e.g., from Pd(II) to Pd(0)). | Forms the final C-C or C-heteroatom bond and regenerates the active catalyst. rsc.org |

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the structure of organic compounds like 5-Bromonaphthalen-2-ol.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For the naphthalene (B1677914) scaffold, the aromatic protons appear as distinct signals in the downfield region of the spectrum (typically δ 7.0-9.0 ppm). The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of these signals are diagnostic for the substitution pattern on the naphthalene ring.

Table 1: Representative ¹H NMR Data for Derivatives of Bromonaphthalen-2-ol

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| N-(5-Bromonaphthalen-2-yl)methanesulfonamide nih.gov | CDCl₃ | δ 9.67 (s, 1H), 8.16 (d, J=9.1 Hz, 1H), 7.76 (s, 1H), 7.75 (d, J=8.0 Hz, 1H), 7.68 (d, J=7.6 Hz, 1H), 7.54 (d, J=9.1 Hz, 1H), 7.30 (dd, J=8.0, 7.6 Hz, 1H), 3.01 (s, 3H) |

| 6-Bromo-2-phenoxy-1-phenylnaphthalene researchgate.net | CDCl₃ | δ 8.02 (d, J=1.9 Hz, 1H), 7.75 (d, J=8.9 Hz, 1H), 7.49 (d, J=9.1 Hz, 1H), 7.46 (d, J=2.0 Hz, 1H), 7.45–7.33 (m, 6H), 7.25–7.22 (m, 2H), 7.01 (t, J=7.4 Hz, 1H), 6.86 (dd, J=8.7, 0.9 Hz, 2H) |

| 2-((6-Bromonaphthalen-2-yl)(methyl)amino)ethan-1-ol nih.gov | CDCl₃ | δ 7.81 (d, ⁴J=1.9 Hz, 1H), 7.59 (d, ³J=9.1 Hz, 1H), 7.50 (d, ³J=8.8 Hz, 1H), 7.41 (dd, ³J=8.8 Hz, ⁴J=1.9 Hz, 1H), 7.19 (dd, ³J=9.1 Hz, ⁴J=2.5 Hz, 1H), 6.91 (d, ⁴J=2.5 Hz, 1H), 3.86 (bt, ³J=5.5 Hz, 2H), 3.55 (t, ³J=5.6 Hz, 2H), 3.04 (s, 3H) |

This table presents data for derivatives to illustrate the typical chemical shifts and coupling patterns observed in brominated naphthalene systems.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. uobasrah.edu.iq Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. researchgate.netchemicalbook.com Carbons attached to electronegative atoms like oxygen or bromine, and carbons in aromatic rings, appear at characteristic downfield positions. researchgate.net

For this compound derivatives, the ¹³C NMR spectrum would show ten signals for the naphthalene ring carbons, with their chemical shifts influenced by the hydroxyl and bromine substituents. The carbon bearing the hydroxyl group (C-2) would be significantly downfield, as would the carbon attached to the bromine (C-5).

Table 2: Representative ¹³C NMR Data for Derivatives of Bromonaphthalen-2-ol

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| N-(5-Bromonaphthalen-2-yl)methanesulfonamide nih.gov | CDCl₃ | 136.83, 135.31, 129.14, 129.06, 128.79, 127.61, 127.18, 122.61, 121.69, 116.07, 39.32 |

| 6-Bromo-2-phenoxy-1-phenylnaphthalene researchgate.net | CDCl₃ | 158.3, 150.8, 134.9, 132.6, 132.3, 130.6, 130.9, 130.3, 129.8, 129.9, 128.4, 128.5, 127.9, 127.7, 122.9, 121.9, 119.7, 117.9 |

| 2-((6-Bromonaphthalen-2-yl)(methyl)amino)ethan-1-ol nih.gov | CDCl₃ | 148.38, 133.6, 129.7, 129.57, 128.3, 128.2, 128.1, 117.6, 115.6, 106.8, 60.4, 55.6, 39.1 |

This table provides ¹³C NMR data for derivatives, illustrating the chemical shift ranges for carbons in such molecular structures.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). Current time information in Bangalore, IN. In the context of this compound, COSY would show correlations between neighboring protons on the naphthalene rings, helping to trace the connectivity within each ring system. Current time information in Bangalore, IN.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling). researchgate.netlibretexts.org This is extremely useful for assigning carbon signals based on the already assigned proton signals. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). researchgate.net HMBC is critical for connecting different spin systems and for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons. For this compound, HMBC would be key in confirming the positions of the bromo and hydroxyl groups by observing long-range correlations from protons to the carbons bearing these substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₀H₇BrO), HRMS would be used to confirm this exact formula by matching the experimentally measured mass to the calculated theoretical mass. The presence of bromine is also confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Research on derivatives demonstrates the utility of this technique. For example, N-(5-Bromonaphthalen-2-yl)methanesulfonamide was analyzed by HRMS, and the found mass matched the calculated mass, confirming its elemental composition. nih.gov

Table 3: Representative HRMS Data for Derivatives of Bromonaphthalen-2-ol

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| N-(5-Bromonaphthalen-2-yl)methanesulfonamide nih.gov | C₁₁H₁₀BrNO₂SNa | [M+Na]⁺ | 321.95078 | 321.95096 |

| 6-Bromo-2-phenoxy-1-phenylnaphthalene researchgate.net | C₂₂H₁₆BrO | [M+H]⁺ | 375.0385 | 375.0377 |

| 2-((6-Bromonaphthalen-2-yl)(methyl)amino)ethan-1-ol nih.gov | C₁₃H₁₄BrNO | [M]⁺ | 279.0259 | 279.0261 |

This table showcases the high precision of HRMS in confirming the elemental composition of related molecules.

Standard mass spectrometry techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are used to determine the nominal molecular weight of a compound.

ESI-MS : This is a soft ionization technique, meaning it typically keeps the molecule intact. It is common to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations. researchgate.net ESI is particularly useful for polar and less volatile compounds.

EI-MS : This is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This not only provides the molecular ion peak (M⁺) but also causes the molecule to break apart into characteristic fragment ions. This fragmentation pattern can serve as a "fingerprint" for the compound and provide additional structural information. For this compound, one would expect to see the molecular ion peaks corresponding to the two bromine isotopes (m/z 222 and 224) and fragments corresponding to the loss of Br, CO, or other small groups. ambeed.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By passing infrared radiation through a sample of this compound, specific frequencies are absorbed by the covalent bonds, causing them to vibrate (stretch, bend, or rotate) more vigorously. specac.com The resulting IR spectrum provides a unique "fingerprint" characterized by absorption bands at specific wavenumbers, which correspond to the distinct vibrational modes of the molecule's functional groups. specac.com

For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic naphthalene ring, and the carbon-bromine (C-Br) bond. The O-H stretching vibration typically appears as a strong and broad absorption band in the region of 3200–3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. core.ac.uklibretexts.org The aromatic C-H stretching vibrations are expected to produce weaker, sharp peaks just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). libretexts.org The characteristic C=C stretching vibrations of the aromatic ring usually appear in the 1500-1700 cm⁻¹ region. specac.com The C-Br stretching vibration is found in the fingerprint region of the spectrum, typically between 650–500 cm⁻¹.

Derivatives of 6-bromo-2-naphthol (B32079), an isomer of this compound, have shown characteristic IR peaks such as a C=N stretch around 1645 cm⁻¹ and an N=N stretch around 1460 cm⁻¹ in more complex structures. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic | =C-H stretch | 3020 - 3100 | Weak to Medium, Sharp |

| Aromatic | C=C stretch | 1500 - 1700 | Medium to Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the conjugated naphthalene ring system. The resulting spectrum can be used to confirm the presence of the aromatic system and study factors that influence its electronic structure.

Naphthalene-based molecules are well-known for their fluorescent properties. mdpi.com Upon absorbing light, the molecule is promoted to an excited electronic state; it then emits this energy as light (fluorescence) upon returning to the ground state. The fluorescence characteristics, such as the emission wavelength and intensity, are highly sensitive to the molecular structure and the local environment, including solvent polarity. rsc.org For instance, PRODAN, a fluorescent probe with a naphthalene core, exhibits a significant shift in its emission wavelength in different solvents due to changes in the excited-state dipole moment. rsc.org This sensitivity makes naphthalene derivatives valuable as fluorescent probes in chemical and biological studies. mdpi.comnih.gov The introduction of substituents like the bromo and hydroxyl groups on the naphthalene ring can modulate these photophysical properties.

Thermal Analysis (TGA) for Stability Studies

Thermogravimetric Analysis (TGA) is a technique used to measure changes in the mass of a sample as a function of temperature. wikipedia.org This analysis provides critical information about the thermal stability and decomposition profile of a material. ipfdd.de In a typical TGA experiment, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. wikipedia.org

A TGA curve for this compound would show the temperature at which the compound begins to degrade, indicated by a loss of mass. The onset temperature of decomposition is a key measure of its thermal stability. wikipedia.org For many organic compounds and their metal complexes, TGA can reveal the loss of water molecules or solvents at lower temperatures, followed by the decomposition of the main structure at higher temperatures. researchgate.net For example, studies on metal complexes derived from related Schiff bases have shown decomposition temperatures around 285-290 °C, indicating good thermal stability. researchgate.net TGA is widely used to determine the upper-use temperature for materials, beyond which they will begin to degrade. wikipedia.org

Elemental Analysis for Compound Characterization

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. rsc.org This method is fundamental for verifying the empirical formula of a newly synthesized compound and confirming its purity. For this compound, the molecular formula is C₁₀H₇BrO.

The process involves combusting a small, precisely weighed sample of the compound under conditions that ensure complete conversion of its elements into simple gaseous products (e.g., CO₂, H₂O). These products are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental values are then compared with the theoretical percentages calculated from the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's identity and composition. researchgate.net

Table 2: Theoretical Elemental Composition of this compound (C₁₀H₇BrO)

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 223.07 | 53.84% |

| Hydrogen | H | 1.01 | 223.07 | 3.16% |

| Bromine | Br | 79.90 | 223.07 | 35.81% |

Powder X-ray Diffraction (PXRD) for Crystalline Nature

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the structure of crystalline materials. anton-paar.com The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the scattered beams. A crystalline solid, which possesses a regular, repeating arrangement of atoms, will diffract the X-rays at specific angles according to Bragg's Law, producing a unique diffraction pattern of sharp peaks. anton-paar.com

For this compound, a PXRD analysis would confirm its crystalline nature, as opposed to being amorphous (non-crystalline). An amorphous solid would produce a pattern with very broad, poorly defined humps rather than sharp peaks. anton-paar.com The resulting diffraction pattern is a fingerprint of the compound's specific crystal lattice, and it can be used for phase identification and to assess sample purity. The technique is widely applied in materials science and chemistry to characterize solid-state compounds. researchgate.netanton-paar.com

Cyclic Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. A CV plot of current versus potential provides information about the oxidation and reduction potentials of the compound.

A cyclic voltammetry study of this compound would reveal its electrochemical behavior, such as the potential at which it can be oxidized (lose electrons) or reduced (gain electrons). This information is valuable for understanding its electronic properties and predicting its reactivity in electrochemical reactions. rsc.org The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the naphthalene ring would influence these redox potentials. CV studies are essential in fields such as materials science for developing new electronic materials and in synthetic chemistry for understanding reaction mechanisms. rsc.orgescholarship.org

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the analysis of reaction mechanisms and the prediction of unknown reactions. rsc.org Methods like Density Functional Theory (DFT) are frequently employed to model the potential energy surface of molecules, providing a basis for understanding their stability and reactivity. scienceopen.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and electrical properties. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more easily polarized and prone to reaction. researchgate.net

For aromatic systems like naphthalene (B1677914), substitutions can significantly alter the HOMO-LUMO gap. researchgate.net For 5-Bromonaphthalen-2-ol, the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromine (-Br) atom influence the electronic distribution and thus the energies of the frontier orbitals. The HOMO-LUMO gap can be calculated using DFT methods, and it provides insight into the electronic transitions the molecule can undergo. chalcogen.ro

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates the molecule's potential to act as an electron donor in reactions. The naphthalene ring and hydroxyl group are primary contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates the molecule's capacity to act as an electron acceptor. Influenced by the bromine atom and the aromatic system. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and the energy required for electronic excitation. libretexts.org A smaller gap suggests higher reactivity. |

The Molecular Electrostatic Potential (MESP) is a valuable property for predicting and analyzing molecular reactive behavior. nih.gov It is the force experienced by a positive test charge at a specific point near a molecule, arising from the molecule's electron and nuclear charge distribution. nih.govuni-muenchen.de MESP maps are typically visualized on the molecule's electron density surface, using a color-coded scheme to indicate regions of positive and negative potential.

For this compound, an MESP map would reveal:

Negative Regions (Nucleophilic Sites): These areas, typically colored red or yellow, are rich in electrons and are susceptible to electrophilic attack. The most negative potential is expected around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs.

Positive Regions (Electrophilic Sites): These areas, shown in blue, are electron-deficient and are attractive to nucleophiles. The hydrogen atom of the hydroxyl group is expected to be a site of strong positive potential, making it a potential hydrogen bond donor. researchgate.net

The electrostatic potential is a powerful guide for understanding noncovalent interactions, such as those between a drug and its receptor. nih.gov

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen of Hydroxyl Group | Strongly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| Hydrogen of Hydroxyl Group | Strongly Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor. |

| Aromatic π-System | Moderately Negative (Green/Yellow) | Can interact with cations or other electron-deficient species. |

| Bromine Atom | Slightly Negative to Neutral | Influences overall electron distribution; can participate in halogen bonding. |

Computational methods are extensively used to study how a small molecule, or ligand, interacts with a biological macromolecule, such as a protein or enzyme. Through molecular docking simulations, this compound can be placed into the binding site of a target receptor to predict its preferred orientation and binding affinity. researchgate.net

The binding energy is a calculated value that estimates the stability of the ligand-receptor complex. A more negative binding energy suggests a stronger and more stable interaction. The analysis also identifies the specific non-covalent interactions responsible for this binding, such as:

Hydrogen Bonds: Interactions between the hydroxyl group of the ligand and amino acid residues of the receptor.

Van der Waals Forces: General attractive or repulsive forces between the ligand and receptor atoms.

π-π Stacking: Interactions involving the naphthalene ring system with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: Interactions involving the bromine atom.

Such studies are fundamental in drug discovery and materials science to predict how a molecule will interact with its environment. researchgate.netresearchgate.net

Solvation Models in Computational Studies (e.g., COSMO)

Chemical reactions and processes are most often carried out in a solvent. Computational solvation models are used to account for the effects of the solvent on the solute molecule. The Conductor-like Screening Model (COSMO) is a widely used continuum solvation model. wikipedia.orgmolpro.net In this approach, the solute molecule is placed in a cavity within a dielectric continuum that represents the solvent. wikipedia.orgtaylorandfrancis.com

The COSMO model calculates the electrostatic interaction between the solute and the solvent, allowing for the prediction of properties in solution, which can differ significantly from the gas phase. github.io This is crucial for accurately modeling reaction energies, geometries, and spectroscopic properties under realistic conditions. researchgate.net The primary parameter for a COSMO calculation is the dielectric constant (ε) of the solvent.

| Solvent | Dielectric Constant (ε) |

|---|---|

| Water | 78.39 |

| Ethanol | 24.55 |

| Acetonitrile | 35.60 taylorandfrancis.com |

| Dimethyl Sulfoxide (DMSO) | 46.80 |

| Chloroform | 4.81 |

Prediction of Spectroscopic Properties and Electronic Transitions

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, these predictions include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated and compared with experimental spectra to aid in structural assignment.

Vibrational Spectroscopy: The frequencies and intensities of infrared (IR) and Raman spectra can be computed to identify characteristic vibrational modes of the molecule.

Electronic Spectroscopy (UV-Vis): The electronic transitions of a molecule, such as the π → π* transitions common in aromatic systems like naphthalene, can be predicted. libretexts.org These transitions correspond to the absorption of light in the UV-visible range. The introduction of substituents like -Br and -OH on the naphthalene ring is known to cause shifts in the absorption maxima to longer wavelengths (bathochromic shifts) and affect fluorescence intensities. researchgate.net

These computational predictions provide a powerful complement to experimental spectroscopy. mpg.de

Conformational Analysis and Molecular Geometry Optimization

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, uses computational algorithms to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.netresearchgate.net

For this compound, the naphthalene core is largely planar. The conformational analysis would primarily focus on the orientation of the hydroxyl (-OH) group relative to the aromatic ring. While rotation around the C-O bond is possible, the planar conformation is typically the most stable. The geometry optimization process yields precise information about bond lengths, bond angles, and dihedral angles. This optimized structure serves as the fundamental input for all other subsequent computational calculations, including MESP, HOMO-LUMO analysis, and spectroscopic predictions.

| Parameter | Description | Significance |

|---|---|---|

| C-Br Bond Length | The distance between the C5 carbon and the Bromine atom. | Influences the electronic properties and potential for halogen bonding. |

| C-O Bond Length | The distance between the C2 carbon and the Oxygen atom of the hydroxyl group. | Reflects the partial double-bond character due to resonance with the ring. |

| O-H Bond Length | The distance between the Oxygen and Hydrogen atoms of the hydroxyl group. | Important for understanding hydrogen bonding capabilities. |

| C-C-O-H Dihedral Angle | The angle defining the orientation of the hydroxyl hydrogen relative to the naphthalene plane. | Determines the molecule's most stable conformation. |

Applications of 5 Bromonaphthalen 2 Ol and Its Derivatives in Advanced Chemical Research

Role as an Intermediate in Organic Synthesis

5-Bromonaphthalen-2-ol is a significant intermediate, providing a scaffold upon which chemists can build intricate molecular architectures. The bromine atom is particularly useful as it facilitates various cross-coupling reactions, while the hydroxyl group can be readily converted into other functionalities. solubilityofthings.comsci-hub.se

The utility of this compound as a precursor is demonstrated in its application to synthesize more complex chemical structures. It serves as a starting material for producing dyes, agrochemicals, and molecules of pharmaceutical interest. solubilityofthings.com For instance, the related compound 6-bromonaphthalen-2-ol can be transformed into various 6-bromonaphth-2-ylamines through the Bucherer reaction. nih.gov These amines are then used in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds with heteroaromatic boronic acids, creating complex heterocyclic structures. nih.gov

Furthermore, naphthol derivatives, including those derived from this compound, can undergo one-pot double arylation reactions. In a process involving the radical precursor TMP2O, 6-bromonaphthalen-2-ol has been successfully arylated to produce 1-aryl-2-aryloxy-6-bromonaphthalene derivatives, showcasing a method for creating highly substituted naphthalene (B1677914) systems. frontiersin.org This reactivity highlights its role in constructing challenging molecular skeletons. researchgate.net

Table 1: Examples of Reactions Using Bromonaphthalene Intermediates

| Starting Material (Isomer) | Reaction Type | Product Type | Application Area |

|---|---|---|---|

| 6-Bromonaphthalen-2-ol | Bucherer Reaction & Suzuki Coupling | Heteroaryl-substituted naphthylamines | Synthesis of Push-Pull Dyes nih.gov |

| 6-Bromonaphthalen-2-ol | Radical-mediated Double Arylation | 1-Aryl-2-aryloxy-6-bromonaphthalenes | Complex Molecule Synthesis frontiersin.org |

This table presents examples of reactions using bromonaphthalen-2-ol isomers as intermediates to form complex organic molecules.

The naphthalene framework is a core component of many advanced materials, and this compound serves as a key starting point for their synthesis. Its derivatives are crucial in creating functional materials with specific optical or electronic properties.

One significant application is in the synthesis of photochromic dyes. Photochromic compounds can change their structure and, consequently, their absorption of light in response to photo-irradiation. rsc.org Specifically, 4-bromonaphthalen-2-ol, an isomer of this compound, is used to prepare a 4-bromo-1-nitrosonaphthalen-2-ol precursor. This intermediate is essential for synthesizing spiro-indoline naphthoxazine (SINO) dyes, which are investigated for their potential in dye-sensitized solar cells. rsc.org These molecules are designed with a donor–π–acceptor (D–π–A) structure to facilitate efficient electron injection, a critical process in photovoltaic applications. rsc.org

Additionally, brominated naphthalene derivatives are building blocks for creating porous materials like covalent organic frameworks (COFs). The bromine atom allows for cross-coupling reactions, which are fundamental in constructing the extended, ordered networks of COFs. These materials have applications in gas storage, separation, and catalysis.

Development of New Fluorescent Probes and Materials

Derivatives of this compound are instrumental in the design of novel fluorescent materials. The naphthalene system provides a rigid, conjugated scaffold that is conducive to fluorescence, and strategic placement of functional groups can tune the photophysical properties for specific applications. researchgate.net

Solvatochromic sensors are fluorescent molecules whose emission color changes depending on the polarity of their solvent environment. This property is valuable for probing the microenvironment of complex systems like biological membranes or polymer mixtures. Naphthalene derivatives with electron-donating and electron-accepting groups at the 2- and 6-positions, known as "push-pull" dyes, often exhibit strong solvatochromism. nih.govmdpi.com

Starting from 6-bromonaphthalen-2-ol, researchers have synthesized a series of push-pull molecules. nih.gov The synthesis involves converting the hydroxyl group to an amine (an electron donor) and then using the bromine as a handle for Suzuki coupling to attach an electron-accepting group. The resulting D-π-A molecules display interesting optical properties, including solvatochromism, making them suitable as sensors. nih.govmdpi.com The fluorescence of such probes is sensitive to the surrounding environment, a principle also seen in the well-known PRODAN fluorophore family, which is also based on a dimethylamino-naphthalene structure. mdpi.com

Fluorescent probes derived from naphthalene structures have found significant use in bioimaging. These probes can be designed to selectively accumulate in specific cellular compartments or to bind to particular biomolecules, allowing for their visualization using fluorescence microscopy. bris.ac.ukresearchgate.net

For example, naphthalene-based compounds are being developed as "theranostics" for Alzheimer's disease, capable of both detecting and potentially treating the condition. acs.orgnih.gov Although not always synthesized directly from this compound, these probes often share a similar structural core. Certain derivatives have been used in fluorescent staining assays to visualize Aβ plaques, a hallmark of Alzheimer's, in brain tissue slices from transgenic mice. acs.org The design of these probes often incorporates a naphthalene ring as the central π-conjugated system. Nanoparticles functionalized with naphthalene diimide ligands have also been investigated for their ability to target and image cancer cells. bris.ac.uk

Understanding the behavior and distribution of cholesterol in cell membranes is crucial for cell biology. To this end, scientists have designed fluorescent analogues of cholesterol that mimic the natural molecule's structure and behavior while allowing for visualization.

Researchers have successfully synthesized PRODAN-based fluorescent models of cholesterol starting from bromonaphthylamines. nih.gov Specifically, 5-bromonaphthalen-2-amine (B570563), which can be derived from this compound, is a key intermediate in an eight-step synthesis to produce a fluorescent compound structurally similar to cholesterol. nih.gov This synthetic pathway involves converting the amine to a methanesulfonamide, followed by a series of cyclization and alkylation reactions to build the final cholesterol-like structure with a fluorescent PRODAN-like core. nih.gov These fluorescent models are valuable tools for studying lipid domains and membrane dynamics.

Table 2: Research Findings on Fluorescent Cholesterol Models

| Starting Material Derivative | Synthetic Steps | Final Product | Key Feature | Research Application |

|---|

This table summarizes the synthesis and application of a fluorescent cholesterol model derived from a this compound precursor.

Catalytic Applications and Ligand Design

The rigid, well-defined structure of the bromonaphthalenol framework is highly advantageous in the design of ligands for transition metal catalysis. These ligands play a pivotal role in controlling the reactivity and selectivity of metal centers in a wide array of chemical transformations.

One of the most significant applications of naphthol derivatives in catalysis is in the construction of chiral ligands for asymmetric synthesis. 1,1'-Bi-2-naphthol (BINOL) is a preeminent example of an axially chiral compound derived from 2-naphthol (B1666908), widely employed as a ligand in asymmetric catalysis. nih.govwikipedia.orgmdpi.com The substitution pattern on the BINOL rings is crucial for tuning the steric and electronic properties of the resulting catalyst.

Derivatives of this compound and its isomers serve as key building blocks for synthesizing modified BINOLs and other chiral ligands. For instance, 6-bromonaphthalen-2-ol has been used as a starting material in the synthesis of 6-phenylnaphthalen-2-ol, which can then be used in oxidative coupling reactions to form substituted BINOLs. mdpi.com These reactions, often catalyzed by metals like iron or copper, can be controlled to produce enantioenriched BINOL derivatives. mdpi.comnih.gov The resulting chiral BINOL-derived ligands, such as chiral phosphoric acids and phosphoramidites, are instrumental in a multitude of asymmetric reactions, including reductions, allylations, and cycloadditions. mdpi.com

Beyond BINOL, the bromonaphthol structure is integral to other ligand classes. Palladium-catalyzed reactions have been developed to couple bromonaphthols with other molecules, such as o-iodobiaryls, to construct complex spirocyclic structures like spirofluorenes. rsc.org These unique, unsymmetrical spiro-compounds are of interest in the design of new ligands for optoelectronic materials and catalysis. rsc.org The development of chiral diene ligands and those containing quinoline (B57606) or oxazoline (B21484) motifs also represents a significant area of research where naphthol-derived backbones can be utilized to create highly effective catalysts for asymmetric transformations. sigmaaldrich.comacs.orgresearchgate.net

Biological and Biomedical Research Applications

The inherent structural features of this compound and its derivatives make them valuable scaffolds in medicinal chemistry and biomedical research. They serve as starting points for the synthesis of novel compounds with potential therapeutic activities.

This compound and its related isomers are frequently used as intermediates in the synthesis of more complex molecules targeted for biological evaluation. ontosight.ai Their reactivity allows for the introduction of various functional groups, leading to libraries of compounds for screening. For example, 7-bromonaphthalen-2-ol (B55355) has been used as a precursor in a multi-step synthesis to produce inhibitors of malate (B86768) dehydrogenase (MDH), an enzyme implicated in the tumor microenvironment. nih.gov Similarly, 1-bromo-2-naphthol (B146047) is recognized as a key intermediate in the synthesis of certain pharmaceutical compounds and dyes used in biological research. ontosight.ai

Derivatives of brominated naphthols are being investigated for their potential to combat neurodegenerative diseases like Alzheimer's. Research has focused on synthesizing compounds that can modulate biological targets associated with neurodegeneration. One study reported the development of 1,5-dihydro-2H-naphtho[1,2-b] researchgate.netnih.govdiazepine-2,4(3H)-diones from 2-naphthol derivatives as antagonists of the P2X4 receptor, showing neuroprotective activity. nih.gov Another line of research involves synthesizing dihydropyrimidine (B8664642) derivatives from 4-bromonaphthalen-1-ol (B1268390), which have been shown to modulate heat shock responses and exhibit neuroprotective effects. jocpr.com Furthermore, naphthalen-2-yl derivatives have been incorporated into dual inhibitors of AK (adenosine kinase) and GSK-3β (glycogen synthase kinase-3β), which demonstrated the ability to prevent the formation of reactive oxygen species (ROS) in neuronal cells, indicating a potential therapeutic strategy for preventing oxidative stress damage in neurodegenerative conditions. unisi.it

Table 1: Research Findings on Neuroprotective Activity

| Derivative Class | Starting Material Mentioned | Target/Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Naphtho[1,2-b] researchgate.netnih.govdiazepine-2,4(3H)-diones | 2-Naphthols | P2X4 Receptor Antagonist | Compounds demonstrated in vitro activity at rat, mouse, and human P2X4R and showed neuroprotective properties. | nih.gov |

| Dihydropyrimidine derivatives | 4-Bromonaphthalen-1-ol | Modulation of heat shock responses | Synthesized compounds were suggested to have neuroprotective responses. | jocpr.com |

| Dual AK/GSK-3β inhibitors | Naphthalen-2-yl acetic acid ester | Prevention of ROS production | Compounds were able to significantly prevent ROS production in neuronal IMR 32 differentiated cells. | unisi.it |

The naphthalene ring is a privileged structure found in many compounds with anticancer properties. nih.gov Derivatives of this compound have been explored for their potential as cytotoxic agents against various cancer cell lines.

For instance, matrine (B1676216) derivatives, including one synthesized from 6-bromonaphthalen-2-ol, have shown significant growth inhibition against lung, breast, and osteosarcoma cancer cell lines. nih.gov Another study detailed the synthesis of novel naphthalene-substituted triazole spirodienones which displayed potent antiproliferative activity against breast cancer, HeLa, and lung cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov Benzo[d]oxazole derivatives incorporating a 5-bromonaphthalene moiety have been shown to increase the anticancer activity of radiation, enhancing apoptosis in lung, brain, breast, and colorectal cancer cells. google.com Furthermore, various 2-naphthol derivatives have been synthesized and evaluated for their cytotoxic activity, with some showing potency comparable to the standard drug doxorubicin (B1662922) against liver, lung, breast, and cervical cancer cell lines. researchgate.net

Table 2: Research Findings on Anticancer Activity

| Derivative Class | Specific Compound Example | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Matrine Derivative | (Z)-11-((6-bromonaphthalen-2-yl)(hydroxy)methylene) dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij] researchgate.netresearchgate.netnaphthyridin-10-one (YF3-5) | A549 (Lung) | Potent growth inhibition | nih.gov |

| Naphthalene-substituted triazole spirodienone | Compound 6a | MDA-MB-231 (Breast) | 0.03 to 0.26 µM range | nih.gov |

| Benzo[d]oxazole Derivative | 2-(5-bromonaphthalene-1-yl)benzo[d]oxazole-5-amine | Lung, brain, breast, colorectal | Increased apoptosis when combined with radiation | google.com |

| 1-Alkyl-2-naphthol derivative | Compound 5d | HeLa (Cervical) | 0.8 ± 0.4 μM | researchgate.net |

Derivatives of bromonaphthols have also been a source of new antimicrobial agents. The structural core can be modified to create compounds active against various bacterial and fungal strains. Natural products containing a naphthopyran core, which can be synthesized from naphthol precursors, have shown antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.net

Synthetic efforts have yielded novel compounds with significant antimicrobial properties. Azo-azoimine dyes prepared from 6-bromo-2-naphthol (B32079) were screened for their potential antibacterial activities against nine different bacterial species and showed significant activity. researchgate.netresearchgate.net Dihydropyrimidine-2(1H)-one derivatives synthesized from 4-bromonaphthalen-1-ol were effective against Escherichia coli, Proteus mirabilis, Staphylococcus aureus, and Pseudomonas aeruginosa. jocpr.comijarsct.co.in The introduction of a bromine atom to a naphthyridine scaffold has also been noted to enhance antibacterial activity in some series of compounds. nih.gov

Table 3: Research Findings on Antimicrobial Activity

| Derivative Class | Starting Material Mentioned | Target Microorganisms | Key Finding | Reference |

|---|---|---|---|---|

| Azo-azoimine dyes | 6-bromo-2-naphthol | Various bacterial species | Synthesized compounds revealed significant activity against test microorganisms in vitro. | researchgate.netresearchgate.net |

| Dihydropyrimidine derivatives | 4-bromonaphthalen-1-ol | E. coli, S. aureus, P. aeruginosa | Compounds were found to possess excellent antimicrobial activities. | jocpr.comijarsct.co.in |

| Naphthopyran derivatives | 6-bromonaphthalen-2-ol | Gram-positive and gram-negative bacteria | Naphthopyran cores are found in natural products with known antibacterial activity. | researchgate.net |

| Naphthyridine derivatives | Not specified, but general class | B. subtilis | Introduction of bromine at C-6 of the naphthyridine scaffold enhanced antibacterial activity. | nih.gov |

Enzyme Inhibition Studies (e.g., α-amylase and α-glucosidase)

Derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are crucial targets in the management of type 2 diabetes mellitus, as their inhibition can help control postprandial hyperglycemia. nih.govnih.gov

α-Amylase is responsible for the breakdown of complex carbohydrates into smaller oligosaccharides, while α-glucosidase further hydrolyzes these oligosaccharides into glucose, which is then absorbed into the bloodstream. nih.gov The inhibition of these enzymes can slow down carbohydrate digestion and reduce the rate of glucose absorption. nih.gov

Research has shown that various heterocyclic compounds derived from brominated precursors exhibit significant inhibitory activity against these enzymes. For instance, a series of 7-carbo-substituted 5-bromo-3-methylindazoles demonstrated notable α-glucosidase inhibition, with some derivatives showing IC50 values in the micromolar range, comparable to the standard drug acarbose. researchgate.net Molecular docking studies suggest that these compounds interact with key residues in the active site of α-glucosidase, including Asp203, Asp327, and Asp542, through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions. nih.govresearchgate.net

Similarly, other studies have explored the α-amylase and α-glucosidase inhibitory potential of various plant extracts and synthesized compounds, highlighting the importance of natural and synthetic molecules as sources of new enzyme inhibitors. nih.govplantprotection.plresearchgate.netperiodikos.com.br While direct studies on this compound itself are limited in this specific context, the proven efficacy of its derivatives underscores the potential of the bromonaphthol scaffold in designing potent enzyme inhibitors.

Interaction with Biological Macromolecules (e.g., CT-DNA)

The interaction of this compound derivatives with biological macromolecules, particularly calf thymus DNA (CT-DNA), has been a subject of interest in the development of potential therapeutic agents. Understanding these interactions is crucial for elucidating the mechanism of action of new compounds at the molecular level. researchgate.net

Studies on metal complexes incorporating ligands derived from bromonaphthalen have shown significant binding affinity for CT-DNA. researchgate.net For example, a palladium(II) complex with a ligand derived from (((4-methoxybenzothiazol-2-yl)imino)-6-bromo)naphthalen-2-ol demonstrated notable interaction with CT-DNA. researchgate.net The binding of these complexes to DNA is often investigated using techniques such as electronic absorption spectroscopy, viscosity measurements, and agarose (B213101) gel electrophoresis. researchgate.net

The ability of these compounds to interact with CT-DNA is a promising indicator of their potential biological activity and provides a basis for the rational design of new molecules with enhanced DNA-binding properties. researchgate.netnih.govnih.gov

Potential in Radiometric Imaging and Autoradiography

The structural framework of this compound has been utilized in the development of novel radiotracers for positron emission tomography (PET) imaging. acs.org PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. This is achieved by administering a molecule labeled with a positron-emitting radionuclide and detecting the resulting gamma rays.

Specifically, derivatives of 4-bromonaphthalen-2-ol have been synthesized and evaluated as potential radiotracers for imaging sphingosine-1-phosphate receptor 5 (S1PR5) in the brain. acs.org S1PR5 is highly expressed on oligodendrocytes and is implicated in neurodegenerative diseases such as multiple sclerosis. acs.org

The synthesis of these radiotracers involves the incorporation of a positron-emitting isotope, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), into the molecular structure. For instance, a series of novel S1PR5 ligands were developed, and their radiolabeled counterparts, such as [18F]7a, were synthesized and tested. acs.org In vivo studies in rodents and macaques demonstrated that these radiotracers could cross the blood-brain barrier and specifically bind to S1PR5. acs.org Autoradiography studies further confirmed the specific binding of these tracers in brain tissue. google.com

These findings highlight the potential of bromonaphthalene-based structures as scaffolds for the development of effective PET radiotracers for neuroimaging and studying the role of specific receptors in neurological disorders. acs.org

Drug Discovery and Medicinal Chemistry Research